molecular formula C16H22N2O2 B5110282 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5110282
M. Wt: 274.36 g/mol
InChI Key: PZTUECFMWNBFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a transcription factor that regulates the expression of genes involved in various metabolic processes. By activating PPARδ, this compound enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss. Additionally, it has been found to improve insulin sensitivity, reduce oxidative stress, and promote mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when conducting experiments with this compound.

Future Directions

There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, including its potential applications in sports performance enhancement, metabolic disorders, and cancer therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.

Synthesis Methods

The synthesis of 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 4-bromo-2-chlorophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(3-methoxyphenoxy)-2-chlorophenol. This intermediate is then reacted with 4-bromobutanol in the presence of potassium carbonate to produce 4-[4-(3-methoxyphenoxy)butyl]-2-chlorophenol. Finally, the pyrazole ring is formed by reacting the intermediate with 2,2,2-trifluoroethylhydrazine in the presence of a base.

Scientific Research Applications

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer therapy. In sports, it has been found to increase endurance and stamina by enhancing fatty acid metabolism. In metabolic disorders, it has been found to improve insulin sensitivity, reduce inflammation, and promote fat loss. In cancer therapy, it has been found to inhibit tumor growth and metastasis by regulating various signaling pathways.

properties

IUPAC Name

4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-16(13(2)18-17-12)9-4-5-10-20-15-8-6-7-14(11-15)19-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTUECFMWNBFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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